molecular formula C23H20N4O4S B2676417 5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1357722-50-9

5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2676417
CAS No.: 1357722-50-9
M. Wt: 448.5
InChI Key: ILAHGQUMICWLAR-UHFFFAOYSA-N
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Description

The compound 5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule featuring multiple functional groups, including oxazole, pyrazolo[1,5-a]pyrazine, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde, 5-methyl-2-aminothiazole, and 2-thiophenecarboxylic acid.

    Formation of Oxazole Ring: The first step involves the condensation of 2,4-dimethoxybenzaldehyde with 5-methyl-2-aminothiazole under acidic conditions to form the oxazole ring.

    Pyrazolo[1,5-a]pyrazine Formation: The intermediate is then reacted with hydrazine hydrate and 2-thiophenecarboxylic acid to form the pyrazolo[1,5-a]pyrazine core.

    Final Coupling: The final step involves the coupling of the oxazole and pyrazolo[1,5-a]pyrazine intermediates under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using reagents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the oxazole ring using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the 2,4-dimethoxyphenyl group, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

    Reduction: Pd/C, hydrogen gas, ethanol, room temperature.

    Substitution: Bromine, acetic acid, room temperature.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Reduced oxazole derivatives.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties.

Medicine

    Drug Development: The compound is being investigated for its potential as a therapeutic agent in the treatment of cancer and infectious diseases.

Industry

    Materials Science: It can be used in the development of new materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the application:

    Enzyme Inhibition: It binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Activity: It disrupts microbial cell membranes or interferes with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one: is similar to other pyrazolo[1,5-a]pyrazine derivatives, such as:

Uniqueness

  • Structural Complexity : The presence of multiple heterocyclic rings and functional groups makes it unique compared to simpler analogs.
  • Versatility : Its ability to participate in various chemical reactions and its potential applications in multiple fields highlight its versatility.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in both academic and industrial research.

Properties

IUPAC Name

5-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c1-14-18(24-22(31-14)16-7-6-15(29-2)11-20(16)30-3)13-26-8-9-27-19(23(26)28)12-17(25-27)21-5-4-10-32-21/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAHGQUMICWLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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